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Cat. No.: B10857370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed protocols for the ¹⁸F-labeling of derivatives of UAMC1110, a

potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising target

for cancer imaging and therapy due to its high expression in the stroma of various tumors. The

development of ¹⁸F-labeled FAP inhibitors allows for Positron Emission Tomography (PET)

imaging, offering advantages such as high resolution and the longer half-life of fluorine-18 (t½ ≈

110 min) compared to other radionuclides like gallium-68.[1]

These protocols are based on published methodologies for the synthesis of novel ¹⁸F-labeled

UAMC1110 analogues designed for applications such as brain imaging.[2][3][4][5] Two primary

strategies for ¹⁸F-labeling are presented: direct nucleophilic substitution and the aluminum-

[¹⁸F]fluoride chelation method.

Direct Nucleophilic ¹⁸F-Fluorination of UAMC1110
Derivatives
This section details the radiosynthesis of ¹⁸F-labeled UAMC1110 derivatives (referred to as

[¹⁸F]1a, [¹⁸F]1b, and [¹⁸F]1c) via a one-step nucleophilic substitution reaction on a trimethyltin

precursor.[2]
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Materials and Reagents
[¹⁸F]Fluoride in [¹⁸O]H₂O

Precursors: Trimethyltin-substituted UAMC1110 derivatives (2a-c)

Catalyst: A solution of Cu(OTf)₂ and pyridine in DMF

Anhydrous acetonitrile (ACN)

Kryptofix 2.2.2 (K₂₂₂)

Potassium carbonate (K₂CO₃)

Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak QMA Light, Oasis HLB)

HPLC system for purification and analysis

Reaction vessel (e.g., 5 mL V-vial)

Experimental Workflow
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Step 1: [¹⁸F]Fluoride Trapping and Elution

Step 2: Azeotropic Drying

Step 3: Radiolabeling Reaction

Step 4: Purification

Trap [¹⁸F]Fluoride on QMA cartridge

Elute with K₂CO₃/K₂₂₂ in ACN/H₂O

Azeotropically dry [¹⁸F]Fluoride
(3x with ACN at 140°C)

Add precursor (2a, 2b, or 2c)
and catalyst solution

Heat at 140°C for 15 min

Dilute with mobile phase

Purify via semi-preparative HPLC

Collect radioactive peak

Formulate final product

Click to download full resolution via product page

Caption: Workflow for direct ¹⁸F-fluorination of UAMC1110 derivatives.
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Detailed Protocol
[¹⁸F]Fluoride Trapping and Elution:

Trap the aqueous [¹⁸F]fluoride solution (e.g., 30 mCi) onto a pre-conditioned Sep-Pak

QMA Light cartridge.[2]

Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in

acetonitrile/water.

Azeotropic Drying:

Dry the [¹⁸F]fluoride azeotropically by adding 1 mL of anhydrous acetonitrile and heating at

140°C under a stream of nitrogen. Repeat this step three times to ensure the reaction

mixture is anhydrous.[2]

Radiolabeling Reaction:

To the dried [¹⁸F]fluoride, add the trimethyltin precursor (2a, 2b, or 2c) and the catalyst

solution (e.g., Cu(OTf)₂ and pyridine in DMF).

Seal the reaction vessel and heat at 140°C for 15 minutes.[2]

Purification:

After the reaction, cool the vessel and dilute the mixture with the HPLC mobile phase.

Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

Collect the radioactive peak corresponding to the desired ¹⁸F-labeled product ([¹⁸F]1a,

[¹⁸F]1b, or [¹⁸F]1c).

The collected fraction is then typically passed through an Oasis HLB cartridge, washed

with water, and eluted with ethanol to formulate the final product for in vitro or in vivo

studies.

Quantitative Data Summary
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Compound
Radiochemical Yield
(Decay-Corrected)

Specific Activity (End of
Synthesis)

[¹⁸F]1a 15.67 ± 3.72% >120 MBq/nmol

[¹⁸F]1b

Not explicitly stated, but

successfully prepared under

similar conditions as [¹⁸F]1a.

>120 MBq/nmol

[¹⁸F]1c

Not explicitly stated, but

successfully prepared under

similar conditions as [¹⁸F]1a.

>120 MBq/nmol

Data sourced from reference[2].

Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF) Labeling of a
UAMC1110 Derivative
This method involves the chelation of an aluminum-[¹⁸F]fluoride complex by a NOTA-

conjugated UAMC1110 derivative, [¹⁸F]AlF-H₃RESCA-FAPI.[1][6] This approach offers mild

reaction conditions and a straightforward labeling process.[1]

Materials and Reagents
Na[¹⁸F]F solution

Aluminum chloride (AlCl₃) solution (e.g., 1.28 mM in 0.2 M buffer)

Precursor: H₃RESCA-FAPI

Sodium acetate buffer (pH 4.0 - 5.5)

Reaction vial

HPLC system for quality control

Experimental Workflow
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Step 1: Preparation of [¹⁸F]AlF Complex

Step 2: Labeling Reaction

Step 3: Quality Control

Mix Na[¹⁸F]F solution and AlCl₃ solution

Incubate at room temperature for 5 min

Add H₃RESCA-FAPI precursor to the [¹⁸F]AlF complex

Incubate under optimized conditions (e.g., pH 5.0)

Analyze radiochemical purity by radio-HPLC

Click to download full resolution via product page

Caption: Workflow for [¹⁸F]AlF labeling of H₃RESCA-FAPI.

Detailed Protocol
Preparation of the [¹⁸F]AlF Complex:

In a reaction vial, combine the Na[¹⁸F]F solution (e.g., 100 µL, 370 MBq) and the AlCl₃

solution (e.g., 12 µL of 1.28 mM solution in 0.2 M buffer).[6]

Incubate the mixture at room temperature for 5 minutes to allow for the formation of the

[¹⁸F]AlF complex.[6]
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Labeling Reaction:

Add the H₃RESCA-FAPI precursor (e.g., 50 µg) to the vial containing the pre-formed

[¹⁸F]AlF complex.[1][6]

The reaction is performed in a suitable buffer, with optimal results reported at pH 5.0.[1][6]

Incubate the reaction mixture under the optimized conditions.

Quality Control:

After the incubation period, determine the radiochemical purity of the final product,

[¹⁸F]AlF-H₃RESCA-FAPI, using radio-HPLC.

Quantitative Data Summary
Compound Radiochemical Yield Radiochemical Purity

[¹⁸F]AlF-H₃RESCA-FAPI 92.4 ± 2.4% >95%

Data sourced from references[1][6].

In Vitro Cellular Uptake and Internalization Assays
This protocol describes a general method for evaluating the cellular uptake and internalization

of ¹⁸F-labeled UAMC1110 derivatives in FAP-expressing cells (e.g., A549-FAP cells).[2]

Experimental Workflow
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Cell Seeding

Uptake Assay Internalization Assay Blocking Study

Seed FAP-expressing cells in culture plates

Add ¹⁸F-labeled tracer (e.g., 0.2 MBq) Incubate cells with tracer for 60 min at 37°C Pre-incubate cells with excess
unlabeled UAMC1110 (e.g., 2.5 µmol/mL) for 5 min

Incubate at 37°C for various time points
(e.g., 5-120 min)

Wash cells with PBS

Lyse cells and measure radioactivity

Wash with PBS

Incubate with glycine-HCl (pH 2.2) to remove
surface-bound activity

Collect supernatant (surface-bound) Lyse cells (internalized)

Measure radioactivity of both fractions

Perform uptake assay as described above

Click to download full resolution via product page

Caption: Workflow for in vitro cell uptake and internalization assays.

Detailed Protocol
Cell Culture:

Culture FAP-expressing cells (e.g., A549-FAP) in appropriate media and conditions.
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Seed the cells into multi-well plates and allow them to adhere overnight.

Cellular Uptake Assay:

Remove the culture medium and wash the cells with PBS.

Add fresh medium containing the ¹⁸F-labeled UAMC1110 derivative (e.g., 0.2 MBq) to

each well.[2]

Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[2]

At each time point, remove the radioactive medium and wash the cells twice with ice-cold

PBS.

Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.

Measure the radioactivity in the cell lysate using a gamma counter.

Internalization Assay:

Incubate the cells with the ¹⁸F-labeled tracer for 60 minutes at 37°C.[2]

Wash the cells twice with PBS.

To differentiate between membrane-bound and internalized radioactivity, incubate the cells

with an acidic buffer (e.g., 1 mL of glycine HCl, 1 M, pH 2.2) for 10 minutes at 37°C to strip

off surface-bound tracer.[2]

Collect the acidic supernatant (contains membrane-bound fraction).

Wash the cells again with PBS.

Lyse the cells to release the internalized fraction.

Measure the radioactivity in both the supernatant and the cell lysate.

Blocking Study (Specificity):
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To demonstrate FAP-specific uptake, pre-incubate a set of cells with a high concentration

of unlabeled UAMC1110 (e.g., 2.5 µmol/mL) for 5 minutes before adding the ¹⁸F-labeled

tracer.[2]

Perform the uptake assay as described above and compare the results with the non-

blocked group. A significant reduction in uptake in the blocked group indicates specific

binding.

Representative In Vitro Data

Compound
Cell Uptake (A549-
FAP)

% Internalization
(60 min)

% Uptake
Reduction
(Blocking)

[¹⁸F]1a
Time-dependent

increase up to 60 min
61% 86.9%

[¹⁸F]1b
Time-dependent

increase up to 60 min
57% 94.2%

Data sourced from reference[2].

Conclusion
The protocols outlined in this document provide a comprehensive guide for the ¹⁸F-labeling of

UAMC1110 derivatives using both direct fluorination and the [¹⁸F]AlF chelation method. These

tracers have shown promise in preclinical studies for PET imaging of FAP-expressing tissues.

The provided workflows and quantitative data serve as a valuable resource for researchers and

professionals in the field of radiopharmaceutical development. Successful implementation of

these protocols will enable further investigation into the diagnostic and therapeutic potential of

FAP-targeted radioligands.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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